Cas no 2228270-20-8 (4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole)

4-Bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole is a halogenated benzodiazole derivative with potential applications in organic synthesis and pharmaceutical research. The compound features a bromo substituent at the 4-position and a trichloromethyl group at the 2-position, enhancing its reactivity in electrophilic and nucleophilic substitution reactions. The methyl group at the 1-position contributes to stability while maintaining versatility in further functionalization. This structure makes it a valuable intermediate for constructing heterocyclic frameworks or modifying bioactive molecules. Its distinct substitution pattern offers selectivity advantages in cross-coupling and cyclization reactions, supporting its use in medicinal chemistry and material science applications. Proper handling is required due to the presence of reactive halogen groups.
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole structure
2228270-20-8 structure
商品名:4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
CAS番号:2228270-20-8
MF:C9H6BrCl3N2
メガワット:328.420338153839
CID:6455086
PubChem ID:153944675

4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
    • 2228270-20-8
    • EN300-1722677
    • インチ: 1S/C9H6BrCl3N2/c1-15-6-4-2-3-5(10)7(6)14-8(15)9(11,12)13/h2-4H,1H3
    • InChIKey: DRBMNPABAOUBBS-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC2=C1N=C(C(Cl)(Cl)Cl)N2C

計算された属性

  • せいみつぶんしりょう: 325.87799g/mol
  • どういたいしつりょう: 325.87799g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1722677-0.25g
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
2228270-20-8
0.25g
$347.0 2023-09-20
Enamine
EN300-1722677-2.5g
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
2228270-20-8
2.5g
$1370.0 2023-09-20
Enamine
EN300-1722677-5g
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
2228270-20-8
5g
$2028.0 2023-09-20
Enamine
EN300-1722677-0.1g
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
2228270-20-8
0.1g
$241.0 2023-09-20
Enamine
EN300-1722677-1.0g
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
2228270-20-8
1g
$699.0 2023-06-04
Enamine
EN300-1722677-10g
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
2228270-20-8
10g
$3007.0 2023-09-20
Enamine
EN300-1722677-0.05g
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
2228270-20-8
0.05g
$162.0 2023-09-20
Enamine
EN300-1722677-5.0g
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
2228270-20-8
5g
$2028.0 2023-06-04
Enamine
EN300-1722677-10.0g
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
2228270-20-8
10g
$3007.0 2023-06-04
Enamine
EN300-1722677-0.5g
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
2228270-20-8
0.5g
$546.0 2023-09-20

4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole 関連文献

4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazoleに関する追加情報

Professional Introduction to 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole (CAS No. 2228270-20-8)

4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole, a compound with the chemical formula C10H5Brc3N2, is a highly versatile and intriguing molecule in the realm of pharmaceutical chemistry. This compound, identified by its CAS number 2228270-20-8, has garnered significant attention due to its unique structural features and potential applications in medicinal chemistry. The presence of multiple reactive sites, including a bromo substituent and a trichloromethyl group, makes it a valuable scaffold for further chemical modifications and drug development.

The benzodiazole core of this molecule is well-known for its role in the synthesis of pharmaceuticals that target central nervous system disorders. Benzodiazolones, a subclass of benzodiazoles, have been extensively studied for their anxiolytic, sedative, and muscle relaxant properties. The introduction of halogenated substituents, such as bromo and trichloromethyl groups, enhances the reactivity and bioavailability of the compound, making it an attractive candidate for further exploration.

In recent years, there has been a surge in research focused on developing novel benzodiazole derivatives with improved pharmacological profiles. The compound 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole stands out due to its potential to serve as a precursor for designing new therapeutic agents. The bromo group allows for further functionalization via cross-coupling reactions, while the trichloromethyl group can participate in nucleophilic substitution reactions, offering multiple pathways for structural diversification.

The pharmaceutical industry has been increasingly interested in exploring the therapeutic potential of halogenated benzodiazoles. These compounds exhibit enhanced metabolic stability and improved binding affinity to target receptors. For instance, studies have shown that certain halogenated benzodiazoles exhibit potent activity against GABA-A receptors, which are crucial for regulating neuronal excitability. This makes them promising candidates for treating neurological disorders such as epilepsy and anxiety disorders.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex benzodiazole derivatives. The synthesis of 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing functional groups at specific positions on the benzodiazole core.

The biological activity of this compound has been a subject of intense investigation. Preclinical studies have demonstrated that derivatives of this nature can exhibit significant pharmacological effects. For example, modifications at the 1-position and 2-position of the benzodiazole ring can lead to changes in receptor binding affinity and pharmacokinetic properties. This flexibility makes it an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing drug candidates.

The role of computational chemistry in designing and analyzing molecules like 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of these compounds to biological targets with high accuracy. This approach has accelerated the drug discovery process by enabling virtual screening of large libraries of compounds before experimental synthesis.

In conclusion, 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole (CAS No. 2228270-20-8) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable scaffold for developing novel therapeutic agents. As research in this field continues to evolve, compounds like this are expected to play a crucial role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量